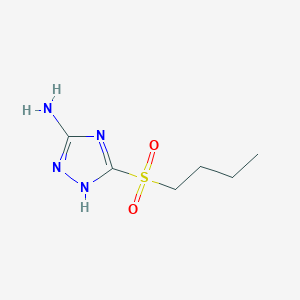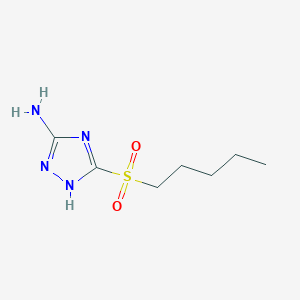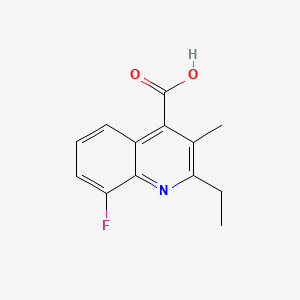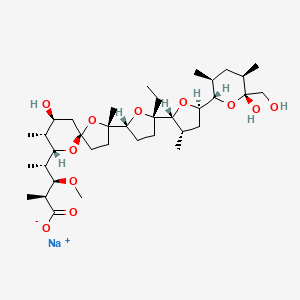
3-(2-氰丙-2-基)-N-(4-甲基-3-((3-甲基-4-氧代-3,4-二氢喹唑啉-6-基)氨基)苯基)苯甲酰胺
描述
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxo-6-quinazolinyl)amino]phenyl]benzamide is a member of benzamides.
科学研究应用
Raf Kinase Inhibition
AZ 628 is a potent, ATP-competitive inhibitor of Raf kinases . It has IC50 values of 29, 34, and 105 nM for c-Raf1, B-Raf V600E, and wild-type B-Raf, respectively . It displays selectivity for Raf kinases over a panel of 150 other kinases .
Inhibition of Tyrosine Protein Kinases
AZ 628 inhibits the activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1, and Fms . This inhibition can potentially impact various cellular processes, including cell growth and differentiation.
Cancer Therapeutics
Mutations in the kinase B-Raf are involved in a wide range of cancers . In particular, the mutation B-Raf V600E occurs in melanomas and other types of cancer . AZ 628 has shown potential in inhibiting growth, and inducing cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-Raf V600E mutation .
Vascular Remodeling
AZ-628, a newly identified pan-Raf inhibitor, has exhibited promising efficacy in vascular remodeling . This could have implications for the treatment of diseases such as atherosclerosis and hypertension.
Anti-Inflammatory Effects
AZ-628 has been reported to mitigate chondrocyte inflammation and microenvironment deterioration by exerting inhibitory effects on the NF-κB signaling pathway and suppressing RIP3 activation .
Stroke Therapy
In a study on ischemic stroke diagnosis and therapy, AZ-628 was found to have lower binding energy with Mmp12, Lgals3, Fam20c, Capg, Pkm2, Sdc4, and Itga5 in microglia subcluster 2 . This suggests that AZ-628 may be a therapeutic agent for the poor development of microglia subcluster 2 after stroke .
作用机制
Target of Action
AZ 628, also known as 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, is a potent inhibitor of several Raf kinases . Its primary targets include BRAF , BRAFV600E , and c-Raf-1 . These kinases are part of the RAS-RAF-MEK-ERK signal transduction cascade, also known as the mitogen-activated protein kinase (MAPK) cascade . This pathway plays a crucial role in regulating cell proliferation, apoptosis, and inflammation .
Mode of Action
AZ 628 interacts with its targets by persistently occupying the ATP-binding site of Raf kinase . This prevents the activation of CRAF and inhibits the activation of other tyrosine protein kinases such as DDR2, VEGFR2, Lyn, Flt1, FMS, and others .
Biochemical Pathways
The primary biochemical pathway affected by AZ 628 is the RAS-RAF-MEK-ERK (MAPK) signaling pathway . By inhibiting Raf kinases, AZ 628 disrupts this pathway, leading to various downstream effects. The activation of MAPK signaling leads to different cellular responses such as cell proliferation, apoptosis, and inflammation .
Result of Action
AZ 628 has potent anti-tumor activity . In human colon and melanoma-derived cell lines that carry the recurrent V600E activating BRAF mutation, AZ 628 has been shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis . Moreover, AZ 628 has been found to completely reverse ABCG2-mediated multidrug resistance (MDR) at a non-toxic concentration, by attenuating ABCG2-mediated efflux and increasing intracellular accumulation of ABCG2 substrate drugs .
属性
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide | |
CAS RN |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of AZ628?
A1: AZ628 is a potent and selective inhibitor of RAF kinases. [, , , , , , , , , ]
Q2: Which RAF isoforms does AZ628 target?
A2: AZ628 inhibits all three RAF isoforms (A-RAF, B-RAF, and C-RAF), but demonstrates particular potency against B-RAF. [, , , , ]
Q3: How does AZ628 interact with its target at the molecular level?
A3: AZ628 is classified as a type II RAF inhibitor, binding to the inactive DFG-out conformation of the kinase domain. This contrasts with type I inhibitors (e.g., Dabrafenib) that bind to the active DFG-in conformation. [, , ] Structural analysis suggests AZ628 stabilizes the αC-helix of the RAF kinase domain in the IN (active) position, allowing occupancy of both protomers in the dimeric form. []
Q4: What are the downstream consequences of AZ628-mediated RAF kinase inhibition?
A4: By inhibiting RAF kinases, AZ628 effectively blocks the RAS/RAF/MEK/ERK signaling pathway. This leads to reduced phosphorylation of MEK and ERK, ultimately inhibiting cell proliferation, promoting apoptosis, and impacting processes like invasion and angiogenesis. [, , , , , , , ]
Q5: Does AZ628 affect other signaling pathways?
A5: While primarily known for RAF inhibition, AZ628 has been shown to affect other pathways, such as the PI-3 kinase pathway. [] Additionally, AZ628 can modulate the TNF-α-induced necroptosis pathway. []
Q6: Does AZ628 affect MCL-1 levels?
A6: Yes, AZ628 has been shown to downregulate MCL-1 protein levels, potentially through translational inhibition, preceding caspase activation and apoptosis. This effect is not observed with MEK inhibitors. []
Q7: What is the molecular formula and weight of AZ628?
A7: While the provided text does not explicitly state the molecular formula and weight, this information can be readily obtained from publicly available chemical databases using the provided IUPAC name.
Q8: How do structural modifications of AZ628 influence its activity?
A8: While the provided texts do not delve into specific SAR studies for AZ628, research suggests that its type II binding mode, particularly its interaction with the DFG motif and αC-helix, is crucial for its activity. [, , ] Modifications that disrupt these interactions would likely impact potency and selectivity.
Q9: What is the pharmacokinetic profile of AZ628?
A10: Studies in mice revealed that oral administration of AZ628 resulted in plasma concentrations sufficient to inhibit tumor growth. The plasma concentrations required for tumor stasis were similar in A375 melanoma and Colo205 colon cancer xenografts, consistent with its in vitro potency in both cell lines. [, ]
Q10: What is the relationship between AZ628 plasma concentrations, pMEK1 inhibition, and tumor growth inhibition?
A11: Research using A375 xenografts showed a clear correlation between AZ628 plasma concentration and pMEK1 inhibition. Modeling suggests a threshold of 40% pMEK1 inhibition is required for tumor growth inhibition, and at least 60% for tumor stasis. [, ]
Q11: What is the efficacy of AZ628 in cellular models of cancer?
A12: AZ628 demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, lung cancer, breast cancer, and colon cancer cells harboring different BRAF mutations. [, , , , , , , ]
Q12: How does AZ628 compare to other RAF inhibitors in preclinical models?
A13: Compared to type I RAF inhibitors like Dabrafenib, AZ628 shows superior ERK pathway suppression, especially in cells expressing non-V600 BRAF mutations and those with CRAF overexpression. This suggests AZ628 may be more effective in overcoming paradoxical ERK activation often observed with type I inhibitors. [, , ] Additionally, AZ628 displays greater efficacy than Dabrafenib in combination with Trametinib (a MEK inhibitor) in preclinical models. []
Q13: What is the efficacy of AZ628 in in vivo models of cancer?
A14: AZ628 demonstrates significant tumor growth inhibition in xenograft models of melanoma, colon cancer, and breast cancer. [, , , , ] It also exhibits efficacy in a mouse ear vesicant model, suggesting potential for treating sulfur mustard-induced injuries. []
Q14: Has AZ628 been evaluated in clinical trials?
A14: While the provided texts mention AZ628 being in clinical trials, they do not offer specific details on trial design, patient populations, or outcomes. This information would need to be obtained from clinical trial databases or publications.
Q15: Does AZ628 impact drug-tolerant persister cells?
A16: Research suggests that while not directly cytotoxic to drug-tolerant persister cells, co-treatment with AZ628 and HDAC inhibitors (like romidepsin) can prevent the emergence of drug-resistant cells in melanoma and NSCLC models. [, ] Furthermore, AZ628-tolerant persister cells were found to be sensitive to ferroptosis inducers, suggesting potential combination strategies. []
Q16: Can AZ628 enhance the activity of other drugs?
A17: Yes, AZ628 has been shown to synergize with other anti-cancer agents. For instance, combining AZ628 with the BCL-2 inhibitor Venetoclax exhibits superior antileukemic activity compared to either drug alone. This synergy is attributed to AZ628's ability to downregulate MCL-1, a resistance factor for BCL-2 inhibitors. [] Additionally, AZ628 combined with STAT3 inhibitor BP-1-102 demonstrated synergistic effects in KRAS-mutant lung cancers. []
Q17: Does AZ628 impact the tumor microenvironment?
A18: Research indicates that AZ628, in combination with other agents or as part of a gene signature, can influence the tumor microenvironment, particularly immune cell infiltration, in various cancers. [, , ]
Q18: What are the mechanisms of resistance to AZ628?
A18: Acquired resistance to AZ628 can occur through several mechanisms, including:
- Upregulation of BRAF and MAPK signaling: Increased BRAF protein levels can lead to sustained MAPK pathway activation, reducing sensitivity to AZ628. []
- Elevated CRAF levels: Increased CRAF expression can promote resistance by switching tumor cell dependency from BRAF to CRAF. [, ]
- NF1 loss: Loss of the tumor suppressor NF1, which normally inhibits RAS activity, can lead to sustained MAPK activation and resistance to AZ628. []
Q19: Are there strategies to overcome resistance to AZ628?
A19: Research suggests potential approaches to combat resistance:
- HSP90 inhibitors: Compounds like Geldanamycin can promote CRAF degradation, potentially overcoming resistance associated with elevated CRAF. []
- Irreversible RAF inhibitors: These agents may overcome resistance mediated by certain mechanisms, such as NF1 loss. []
- ERK inhibitors: Targeting downstream ERK signaling can bypass resistance upstream in the pathway. []
- Combination therapies: Combining AZ628 with other targeted therapies, such as MEK inhibitors or drugs targeting alternative pathways, may enhance efficacy and delay resistance. [, , , ]
Q20: Are there strategies to enhance the delivery of AZ628 to tumor cells?
A22: Encapsulating AZ628 into nanoparticles, such as carbonate apatite nanoparticles or α-ketoglutaric acid-modified carbonate apatite nanoparticles, is a promising strategy to improve its delivery, potentially enhancing its efficacy and reducing off-target effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929087.png)
![2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929091.png)
![2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929100.png)
![2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929102.png)
![2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929121.png)
![2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7929129.png)
![2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B7929144.png)



![1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7929154.png)

![6-[4-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid](/img/structure/B7929161.png)
